N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFN3O4S/c22-15-7-9-19(10-8-15)31(29,30)26-13-2-1-6-18(26)11-12-24-20(27)21(28)25-17-5-3-4-16(23)14-17/h3-5,7-10,14,18H,1-2,6,11-13H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKYKRNOPKQKGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with a sulfonyl group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: This step often involves the reaction of the piperidine derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Fluorophenyl Group: This is typically done through a nucleophilic substitution reaction where the piperidine derivative reacts with a fluorophenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Piperidinyl Sulfonamides: W-15 and W-18
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) share the 4-chlorobenzenesulfonyl motif but differ in their substitution patterns and linker groups.
- Key Differences: The target compound replaces W-15’s phenylethyl group with an ethyl-ethanediamide bridge, reducing lipophilicity (predicted logP: ~3.2 vs. The ethanediamide bridge introduces hydrogen-bonding capacity absent in W-15/W-18, which may enhance target specificity .
- Pharmacological Implications: W-15 and W-18 exhibit opioid receptor activity, but the target compound’s ethanediamide linker likely shifts its mechanism toward non-opioid pathways, such as enzyme inhibition .
Ethanediamide Derivatives
N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide () shares the ethanediamide bridge but substitutes the 4-chlorobenzenesulfonyl group with a methylsulfanyl benzyl moiety.
- Comparative Data :
| Property | Target Compound | Compound |
|---|---|---|
| Molecular Weight | ~509 g/mol | ~523 g/mol |
| logP (Predicted) | 3.2 | 3.8 |
| Key Substituent | 4-Cl-C6H4-SO2- | 2-(Methylsulfanyl)benzyl |
Fluorophenyl-Containing Analogs
Compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide () and FIPI () highlight the role of fluorinated aromatic groups.
- 3-Fluorophenyl vs. 2-Fluorobiphenyl :
Characterization Data
- NMR Profiles : The target’s piperidine protons (δ 1.5–2.5 ppm) and sulfonyl group (δ 7.8–8.2 ppm) align with W-15’s spectral data, while the ethanediamide’s carbonyl signals (δ 165–170 ppm) mirror those in .
- HRMS : Expected [M+H]+ at m/z 509.1 matches theoretical calculations.
Pharmacological and Physicochemical Profiles
Biological Activity
N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-fluorophenyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into its structural features, mechanisms of action, and relevant case studies that highlight its biological effects.
Structural Features
The compound belongs to the class of arylsulfonyl oxalamides and has the following molecular characteristics:
- Molecular Formula : C22H26ClN3O4S
- Molecular Weight : 463.98 g/mol
- Key Functional Groups :
- Piperidine ring
- Chlorobenzenesulfonyl moiety
- Ethanediamide structure
These structural components are crucial for the compound's interaction with biological targets, influencing its reactivity and potential therapeutic applications .
The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. The proposed mechanisms include:
- Receptor Binding : The compound may interact with G protein-coupled receptors (GPCRs) or ion channels, leading to alterations in cellular signaling and neurotransmission.
- Enzyme Inhibition : Its sulfonyl group suggests potential inhibitory properties against specific enzymes, which could be pivotal in therapeutic contexts.
- Gene Expression Modulation : By binding to specific receptors, it may influence downstream effects such as changes in gene expression and cellular function.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Studies have shown that related compounds can display activity against various pathogens, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through receptor interactions has been documented in similar compounds, providing a rationale for further investigation into this compound's anti-inflammatory potential .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit cell proliferation in certain cancer cell lines. For instance, a study indicated that compounds with similar structures showed moderate activity against Plasmodium falciparum, a malaria-causing parasite, with IC50 values in the sub-micromolar range .
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is influenced by its chemical structure. Generally, piperidine derivatives are well absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via urine. Understanding these properties is essential for predicting the compound's efficacy and safety in clinical settings.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, sulfonamide group | Potential GPCR modulation |
| N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-chlorophenyl)ethanediamide | Similar structure with different phenyl substitution | Antimicrobial activity |
| N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide | Variation in phenyl substitution | Anti-inflammatory effects |
This table illustrates how variations in the phenyl groups can lead to differing biological activities while maintaining core structural similarities.
Q & A
Basic Research Questions
What are the critical considerations for designing a synthetic route for this compound?
Answer:
The synthesis of this compound involves multi-step reactions, including sulfonylation of piperidine derivatives, nucleophilic substitution for ethyl linkage, and amide coupling. Key steps include:
- Piperidine sulfonylation : Reacting piperidin-2-yl derivatives with 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Ethyl spacer formation : Alkylation using bromoethyl intermediates under anhydrous conditions with potassium carbonate as a base .
- Amide coupling : Employing carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine-ethyl intermediate with 3-fluorophenyl ethanediamide .
Optimization : Monitor reaction yields via HPLC and adjust stoichiometry for sterically hindered intermediates .
How is structural purity validated for this compound?
Answer:
Purity is confirmed using:
- NMR spectroscopy : Analyze , , and NMR to verify substituent positions (e.g., 3-fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ~520–530 Da) and rule out byproducts .
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to achieve >98% purity .
Advanced Research Questions
How can computational modeling predict bioactivity against neurological targets?
Answer:
- Target identification : Perform molecular docking (AutoDock Vina) against receptors like σ-1 or NMDA, leveraging the sulfonyl-piperidine moiety’s affinity for hydrophobic pockets .
- SAR analysis : Compare analogs (e.g., replacing 4-chlorobenzenesulfonyl with thiophene sulfonyl) to assess binding energy differences (ΔG < -8 kcal/mol indicates strong binding) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-receptor complexes .
What strategies resolve contradictions in enzymatic inhibition data?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigate via:
- Assay standardization : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations across studies .
- Selectivity profiling : Test against related enzymes (e.g., COX-2 vs. COX-1) to confirm target specificity .
- IC₅₀ normalization : Adjust for solubility limitations (logP ~3.5 may require DMSO ≤0.1% v/v) .
How to optimize solubility for in vivo pharmacokinetic studies?
Answer:
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG 400/water mixtures to enhance aqueous solubility .
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the ethanediamide nitrogen for pH-dependent release .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability .
Data-Driven Research Challenges
How to interpret conflicting cytotoxicity results across cell lines?
Answer:
- Cell line profiling : Compare IC₅₀ values in cancer vs. normal cells (e.g., HepG2 vs. HEK293) to assess selectivity .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis .
- Metabolic stability : Test cytochrome P450 inhibition (CYP3A4/2D6) to rule out off-target toxicity .
What computational tools predict metabolic degradation pathways?
Answer:
- Software : Use Schrödinger’s MetaSite or GLORYx to identify likely Phase I metabolites (e.g., sulfonyl group oxidation) .
- In vitro validation : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated or dealkylated products .
Methodological Comparisons
Why do Suzuki-Miyaura couplings underperform in later synthesis stages?
Answer:
- Steric hindrance : Bulky substituents (e.g., 4-chlorobenzenesulfonyl) reduce palladium catalyst accessibility. Use Buchwald-Hartwig conditions with XPhos ligands for improved yields .
- Side reactions : Protect reactive amines (e.g., piperidine nitrogen) with Boc groups before coupling .
Structural and Functional Analysis
How does fluorophenyl substitution impact binding kinetics?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
